

Spectral Properties of Antipyrilazo III: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antipyrilazo III

Cat. No.: B1143744

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Introduction

Antipyrilazo III is a metallochromic indicator dye widely utilized for the spectrophotometric determination of various divalent cations, most notably calcium (Ca^{2+}) and magnesium (Mg^{2+}). Its ability to form colored complexes with these ions allows for their quantification in biological and chemical systems. This guide provides a comprehensive overview of the spectral properties of **Antipyrilazo III**, detailing its interactions with key metal ions and providing standardized protocols for its use.

Core Spectral Properties

Antipyrilazo III exhibits a distinct shift in its absorption spectrum upon chelation with metal ions. The free dye has an absorption maximum in the visible range, which undergoes a significant change in both wavelength and intensity in the presence of cations like Ca^{2+} and Mg^{2+} . This differential absorbance forms the basis of its quantitative application.

Interaction with Calcium (Ca^{2+})

The binding of **Antipyrilazo III** to calcium is a complex equilibrium involving multiple stoichiometries. At a pH of 6.9, at least three distinct Ca^{2+} :dye complexes have been identified: 1:1, 1:2, and potentially a 2:2 complex.^{[1][2]} The 1:2 complex is of particular importance in the study of cytoplasmic calcium transients.^[1] The peak amplitude of the Ca^{2+} signal measured

with **Antipyrilazo III** is consistent with a 1:2 stoichiometry for the Ca^{2+} :indicator complexation.
[3]

Interaction with Magnesium (Mg^{2+})

In contrast to calcium, **Antipyrilazo III** typically forms a 1:1 complex with magnesium.[3] The apparent dissociation constant for the Mg^{2+} -**Antipyrilazo III** complex has been determined to be 1.86 mM in potassium-based solutions at pH 7.35, though this can increase to 3.16 mM in a myoplasmic environment.[3]

Data Presentation: Spectral Characteristics

The following tables summarize the key spectral data for **Antipyrilazo III** and its complexes with calcium and magnesium.

Table 1: Spectral Properties of **Antipyrilazo III** and its Calcium Complexes

Species	Stoichiometry (Ca^{2+} :Dye)	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Conditions
Free Antipyrilazo III	-	~540	Data not available in abstract	pH 6.9
Ca-Antipyrilazo III	1:1	Data not available in abstract	Data not available in abstract	pH 6.9
$\text{Ca}(\text{Antipyrilazo III})_2$	1:2	~640	$\sim 3.0 \times 10^4$	pH 6.9
$\text{Ca}_2(\text{Antipyrilazo III})_2$	2:2	Data not available in abstract	Data not available in abstract	pH 6.9 (postulated)

Table 2: Spectral Properties of **Antipyrilazo III**-Magnesium Complex

Species	Stoichiometry (Mg ²⁺ :Dye)	λ_{max} (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Conditions
Mg-Antipyrilazo III	1:1	Data not available in abstract	Data not available in abstract	pH 7.35

Experimental Protocols

Preparation of Antipyrilazo III Stock Solution

- **Weighing:** Accurately weigh a desired amount of **Antipyrilazo III** powder using an analytical balance.
- **Dissolution:** Dissolve the powder in a suitable solvent, such as deionized water or a specific buffer (e.g., MOPS or PIPES buffer). Gentle heating or sonication may be required to aid dissolution.
- **Volume Adjustment:** Quantitatively transfer the dissolved dye to a volumetric flask and dilute to the final volume with the chosen solvent to achieve the desired stock concentration (e.g., 1 mM).
- **Storage:** Store the stock solution in a dark, refrigerated container to prevent photodegradation.

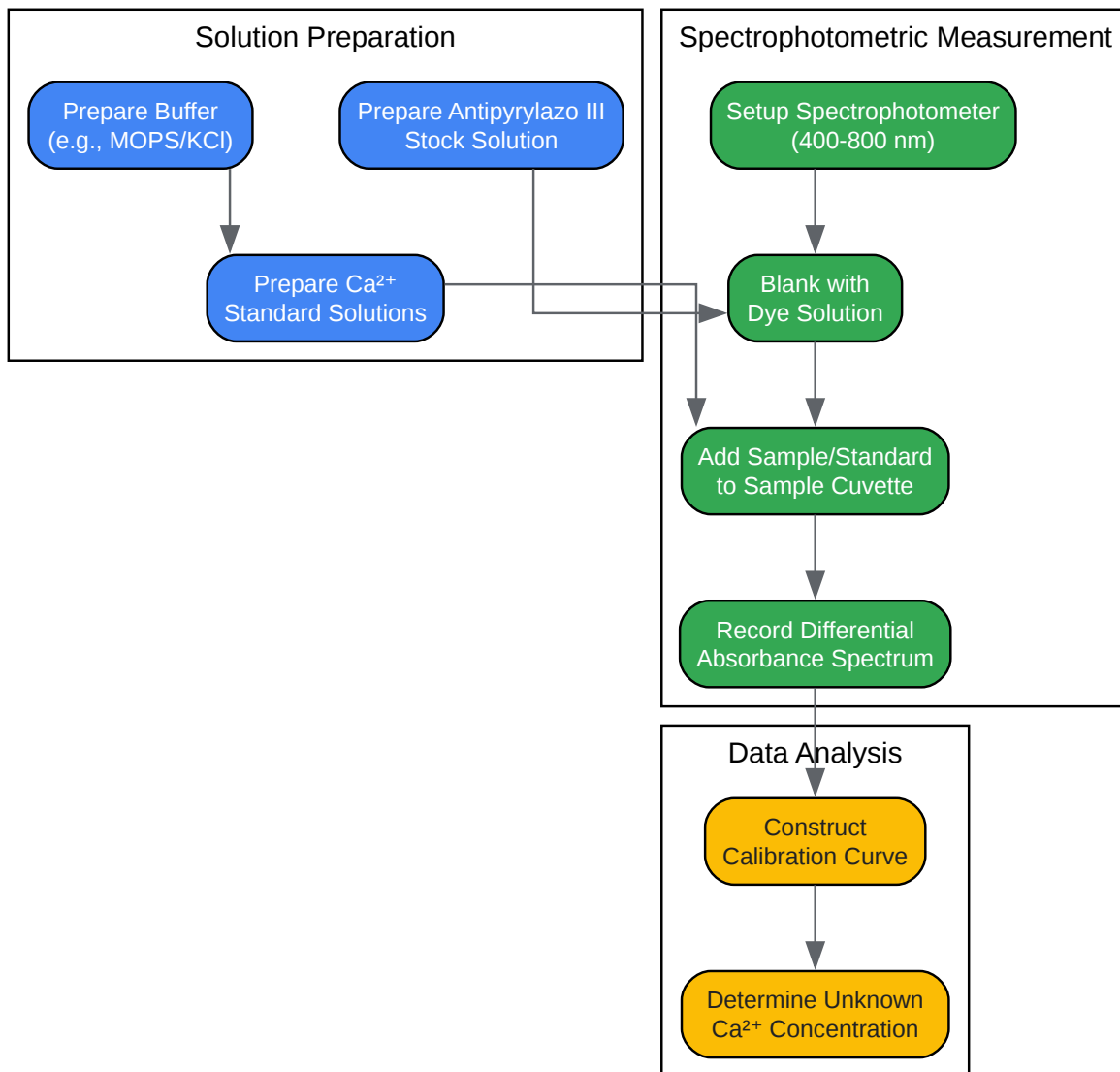
Spectrophotometric Determination of Calcium

This protocol is based on the principles of differential spectrophotometry.

- **Reagent Preparation:**
 - **Buffer Solution:** Prepare a buffer solution appropriate for the experimental conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.0).
 - **Antipyrilazo III Working Solution:** Dilute the stock solution of **Antipyrilazo III** in the buffer to the desired final concentration (e.g., 100 μ M).

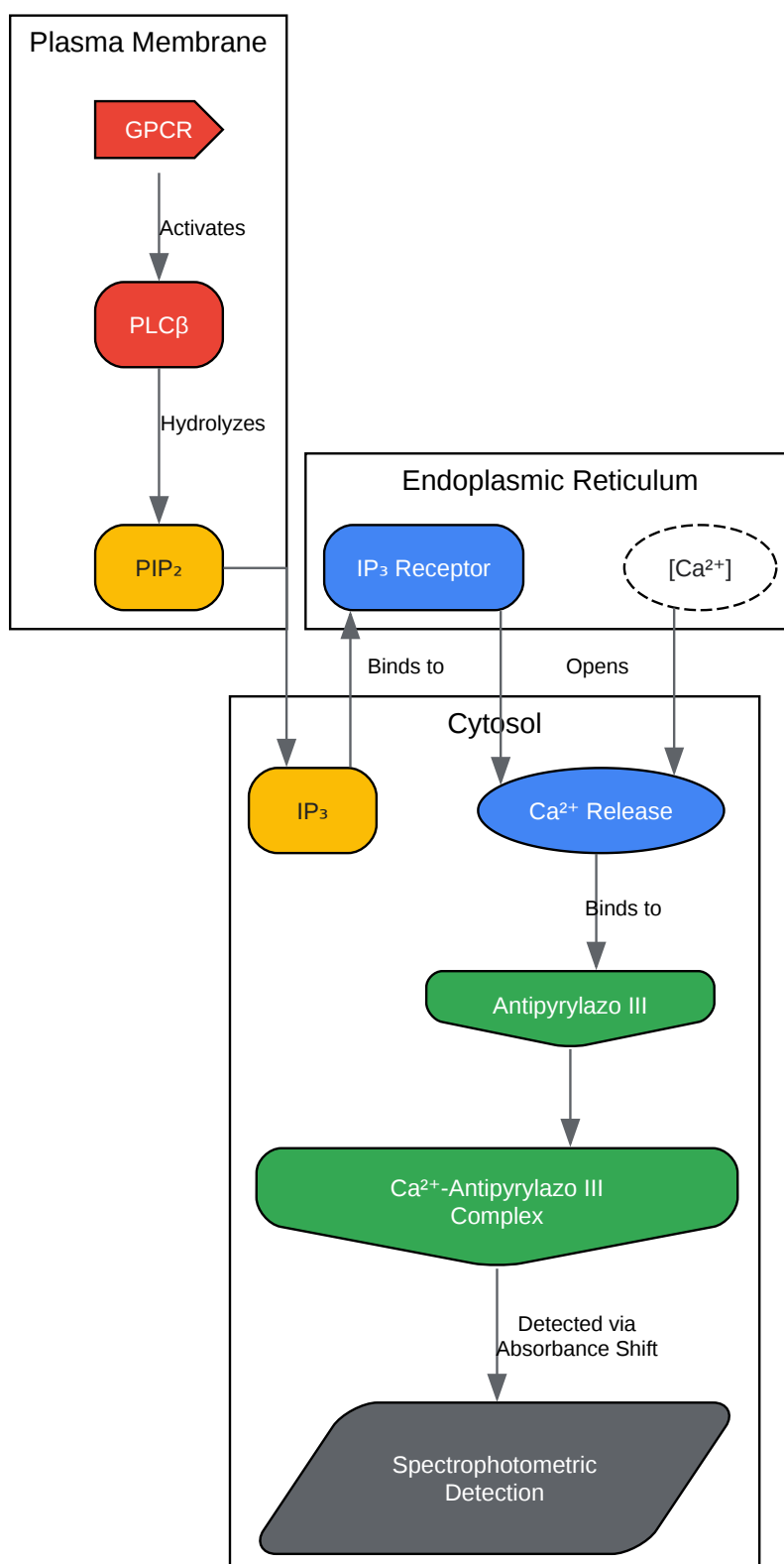
- Calcium Standards: Prepare a series of calcium standard solutions of known concentrations using the same buffer.
- Spectrophotometer Setup:
 - Set the spectrophotometer to measure absorbance in the visible range (e.g., 400-800 nm).
 - Use a matched pair of cuvettes for the reference and sample.
- Measurement Procedure:
 - Blanking: Fill both the reference and sample cuvettes with the **Antipyrilazo III** working solution. Zero the spectrophotometer to establish a baseline.
 - Sample/Standard Addition: Add a known volume of the calcium standard or the unknown sample to the sample cuvette. Add an equal volume of buffer to the reference cuvette to account for any dilution effects.
 - Mixing and Equilibration: Mix the contents of the sample cuvette thoroughly and allow sufficient time for the binding reaction to reach equilibrium.
 - Absorbance Measurement: Record the differential absorbance spectrum. The change in absorbance at specific wavelengths (e.g., the isosbestic point and the λ_{max} of the complex) is proportional to the concentration of the Ca^{2+} -dye complex.
- Data Analysis:
 - Construct a calibration curve by plotting the change in absorbance versus the concentration of the calcium standards.
 - Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

Mandatory Visualization



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Caption: Experimental workflow for the spectrophotometric determination of calcium using Antipyrylazo III.



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Caption: Role of **Antipyrilazo III** in monitoring intracellular Ca^{2+} signaling via the PLC/IP₃ pathway.

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